
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide, also known as CMI-977 or Tilorone, is a synthetic compound that has been extensively studied for its potential pharmacological properties. The compound is a member of the indole series of compounds and has been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide is not fully understood. However, it has been suggested that the compound may act through the modulation of the immune system. The compound has been shown to increase the production of cytokines, which are important mediators of the immune response. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of the immune response.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the production of cytokines, such as interferon, interleukin-2, and tumor necrosis factor. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of the immune response. The compound has also been shown to exhibit antiviral and antitumor activities.
实验室实验的优点和局限性
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential pharmacological properties. In addition, the compound has been shown to exhibit a range of biological activities, making it a useful tool for studying the immune system and its regulation.
However, there are also limitations to the use of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide in lab experiments. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
未来方向
There are several future directions for the study of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide. One area of interest is the potential use of the compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of the compound in these conditions.
Another area of interest is the potential use of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide as an adjuvant in cancer therapy. The compound has been shown to exhibit antitumor activity, and further studies are needed to determine its potential use in combination with other cancer therapies.
In addition, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide and its potential side effects and toxicity. The compound has the potential to be a useful tool for studying the immune system and its regulation, and further research may lead to the development of novel therapies for a range of diseases.
合成方法
The synthesis of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide involves the reaction of 3-(dimethylamino)propionitrile with indole-3-carboxaldehyde in the presence of acetic acid and sodium acetate. The reaction results in the formation of the intermediate compound, 2-(1H-indol-3-yl)-N-methyl-N-(prop-2-yn-1-yl)acetamide, which is then reacted with cyanogen bromide to produce the final compound, N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide.
科学研究应用
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit antiviral, antitumor, and immunomodulatory activities. In addition, the compound has been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(7-6-14)13(17)8-10-9-15-12-5-3-2-4-11(10)12/h2-5,9,15H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCWXOBTDVMGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)
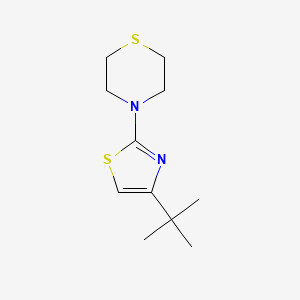
![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)
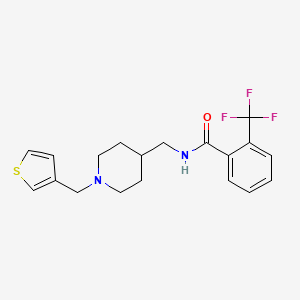
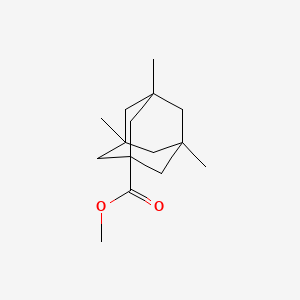
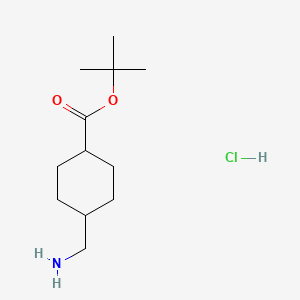
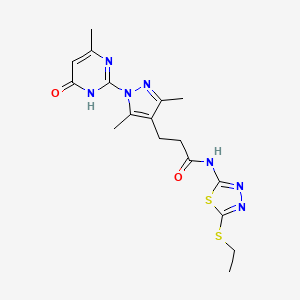
![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)
![5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2815281.png)
